molecular formula C8H9N5 B041460 9-Allyl-9H-purin-6-amine CAS No. 4121-39-5

9-Allyl-9H-purin-6-amine

Cat. No. B041460
CAS RN: 4121-39-5
M. Wt: 175.19 g/mol
InChI Key: BNNFYJHXSHTFOS-UHFFFAOYSA-N
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Description

9-Allyl-9H-purin-6-amine is a derivative of the purine family, a class of heterocyclic aromatic organic compounds. Purines, including this derivative, play crucial roles in various biochemical processes, serving as a fundamental component in nucleic acids, energy transfer, and as part of the structure of several essential cofactors.

Synthesis Analysis

The synthesis of derivatives like 9-Allyl-9H-purin-6-amine often involves the alkylation of purine compounds. Methods include the N-methylation of known chloropurines followed by displacement reactions, which can lead to various substituted N-methoxy-9-methyl-9H-purin-6-amines, indicating the versatility and reactivity of the purine ring in synthesizing such derivatives (Roggen & Gundersen, 2008).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives like 9-Allyl-9H-purin-6-amine reveals insights into their tautomerism, the process where compounds with the same formula but different connectivity of their atoms can interconvert. NMR methods have been used to identify tautomers of similar compounds, illustrating the structural versatility and the impact of substituents on purine's molecular configuration (Roggen & Gundersen, 2008).

Chemical Reactions and Properties

The reactivity of 9-Allyl-9H-purin-6-amine derivatives toward electrophiles, nucleophiles, and other reagents can significantly vary depending on the nature of the substituents attached to the purine ring. For instance, compounds with strongly electronegative substituents show different reactivity patterns under alkylation conditions, indicating the influence of substituents on the chemical behavior of these compounds (Roggen & Gundersen, 2008).

Physical Properties Analysis

The physical properties of 9-Allyl-9H-purin-6-amine derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments and potential applications. X-ray diffraction techniques and DFT calculations provide valuable information on the solid-state structures, complementing the understanding of their physical characteristics (Gundersen et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical reactions, of 9-Allyl-9H-purin-6-amine derivatives, can be influenced by the nature of the substituents on the purine ring. Studies involving the synthesis and reactivity of these compounds highlight the complex interplay between structure and reactivity, providing insights into their chemical behavior and potential applications in various fields (Roggen et al., 2011).

Scientific Research Applications

  • Antioxidant and Anti-Inflammatory Applications : It exhibits antioxidant, anti-lipid peroxidation, and anti-lipoxygenase activities, which are valuable for therapeutic research (Thalassitis et al., 2014).

  • Organic Synthesis : This compound is utilized in the preparation of N6,N6-disubstituted 9H-purin-6-amines, a significant process in organic chemistry (El-bayouki et al., 1985).

  • Aldose Reductase Inhibitors : Derivatives of 9H-Allyl-9H-purin-6-amine are potent and selective aldose reductase inhibitors, which are important for treating diabetic complications (Zhu et al., 2022).

  • Synthesis of Bioactive Agents : It's used in synthesizing various synthetic intermediates and bioactive agents, demonstrating its versatility in drug development (Grange et al., 2016).

  • Cancer Research Applications : 9H-purins, including this compound, show potential antiproliferative, antitumor, and tubulin polymerization inhibitory activities, making them candidates for cancer research (Zhou et al., 2017).

  • Synthesis of Coccidiostat Candidates : It's a precursor in the synthesis of coccidiostat candidates, indicating its potential use in veterinary medicine (Ellsworth et al., 1989).

  • Key Intermediate in Drug Synthesis : The compound serves as a key intermediate in synthesizing Tenofovir Disoproxil Fumarate, an important antiviral medication (Yu Zhu-ming, 2012).

  • Cytokinin Activity : Some derivatives of 9H-purin-6-amines synthesized from adenine have demonstrated cytokinin activities, which are important in plant biology (Young & Letham, 1969).

  • Antimicrobial Activity : Purine derivatives, including 9H-purin-6-amine derivatives, have been investigated for their antimicrobial activity and potential use in treating bacterial infections (Govori, 2017).

  • Antilipid Peroxidation Agents : Fused derivatives have been synthesized and tested as antilipid peroxidation agents, indicating their potential in preventing oxidative stress-related diseases (Thalassitis et al., 2015).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The future directions for the study of “9-Allyl-9H-purin-6-amine” and its derivatives could involve further exploration of their potential as ALR inhibitors, given their potent and selective inhibitory activity . Additionally, their antiproliferative activities against various cell lines suggest potential applications in cancer treatment .

properties

IUPAC Name

9-prop-2-enylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNFYJHXSHTFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194135
Record name 9H-Purin-6-amine, 9-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Allyl-9H-purin-6-amine

CAS RN

4121-39-5
Record name 9-Allyl-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4121-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purin-6-amine, 9-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ALLYL-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SW4GB7Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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